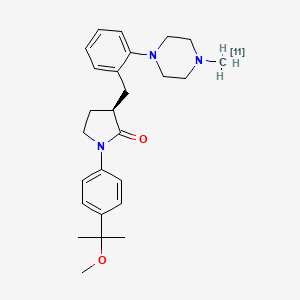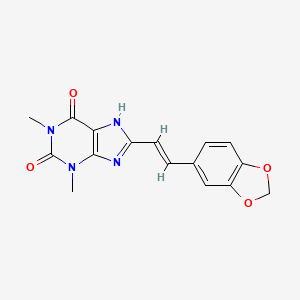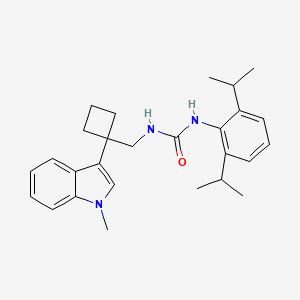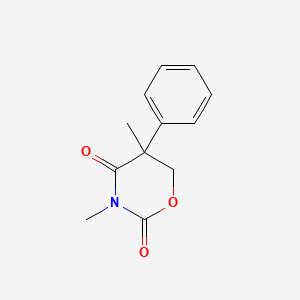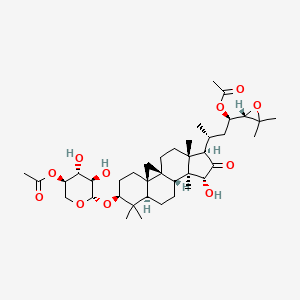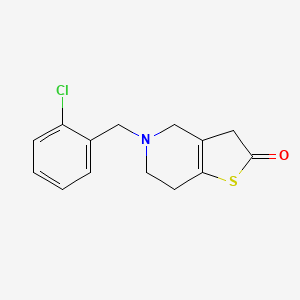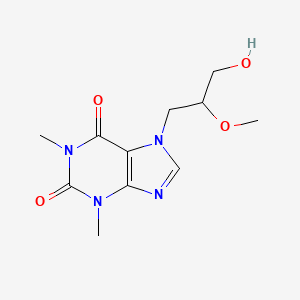
7-(3-Hydroxy-2-methoxypropyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8U5G3AS9DE” is known as 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The molecular formula of this compound is C11H16N4O4, and it has a molecular weight of 268.2691 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE involves the reaction of theophylline with 3-hydroxy-2-methoxypropyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the compound to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE involves its interaction with adenosine receptors in the body. By blocking these receptors, the compound prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation. Additionally, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways .
Comparación Con Compuestos Similares
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A compound similar to theophylline but with better solubility.
Caffeine: Another methylxanthine with similar stimulant effects.
Uniqueness: 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE is unique due to the presence of the hydroxy and methoxy groups, which can influence its pharmacokinetic properties and interactions with biological targets. These modifications can potentially enhance its therapeutic effects and reduce side effects compared to its parent compound, theophylline .
Propiedades
Número CAS |
117069-94-0 |
|---|---|
Fórmula molecular |
C11H16N4O4 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
Clave InChI |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



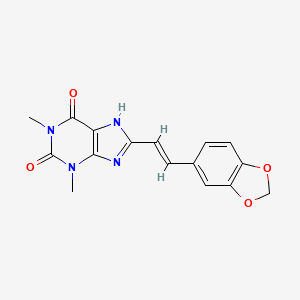

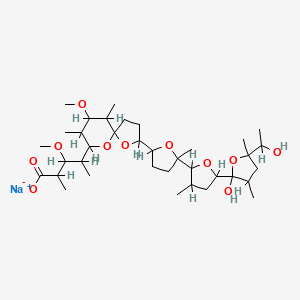
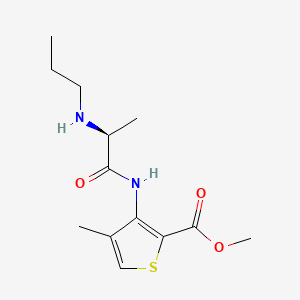
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
